4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. This compound’s unique substitution pattern distinguishes it from other quinoline-based molecules, which often feature carboxylic acids at position 4 or substituents like halogens, alkyl groups, or aryl rings at various positions .
Properties
IUPAC Name |
4-(4-methoxyanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-8-15-14(9-11)16(10-17(20-15)18(21)22)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVNKTWGKKXYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H18N2O3
- SMILES : O=C(O)C1=CC=C(C(C(NC2=CC=C(C=C2)C(O)=O)=C3)=C1)N=C3C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Data Tables
Case Studies
-
Study on Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against methicillin-resistant Staphylococcus aureus (MRSA). -
Anticancer Research
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the specific pathways involved. -
Antiviral Potential
Related compounds in the quinoline series have shown antiviral activity against influenza viruses. Although direct evidence for this specific compound is lacking, its structural similarity suggests potential for similar activity.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid, exhibit notable anticancer properties. A study demonstrated that related quinoline derivatives showed effective inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 8.31 to 9.96 µM. The mechanism of action is believed to involve apoptosis induction, which is supported by assays such as the MTT assay .
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| This compound | TBD | Breast Cancer (MCF-7) | Apoptosis Induction |
| 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline | 8.31 | Breast Cancer (MCF-7) | Apoptosis Induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a series of synthesized compounds demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of quinoline compounds is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity and selectivity. For example, substituting different functional groups can enhance potency while reducing cytotoxicity against host cells .
Key Findings in SAR
- Substituent Effects: The introduction of electron-withdrawing or electron-donating groups can improve both anticancer and anti-inflammatory activities.
- Potency Variation: Compounds with specific substitutions exhibited varying degrees of potency against cancer cell lines and inflammation markers such as TNF-α and IL-6 .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Breast Cancer Treatment : A research group synthesized a series of quinoline derivatives, including the target compound, and evaluated their effects on MCF-7 cells. Results indicated a significant reduction in cell viability, suggesting potential for therapeutic use in breast cancer treatment .
- Tuberculosis Inhibition : Another study focused on the compound's efficacy against Mycobacterium tuberculosis strains, revealing promising results that warrant further investigation into its use as an anti-tubercular agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: Carboxylic Acid at Position 2 vs. 4
The placement of the carboxylic acid group significantly impacts physicochemical and biological properties. For example:
- In contrast, the target compound’s carboxylic acid at position 2 may alter solubility and binding interactions, though experimental data are needed to confirm this.
- 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: With a carboxylic acid at position 4, this compound (CAS 53778-26-0) has been studied for its structural properties but lacks reported bioactivity .
Substituent Effects on the Quinoline Core
a) Amino vs. Aryl Groups at Position 4
- The target compound’s 4-[(4-methoxyphenyl)amino] group introduces hydrogen-bonding capability, unlike non-amino analogs like 2-(4-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438220-76-9), which features a bulkier isopropoxy group at position 2 . Amino groups are often critical for target engagement in drug design, as seen in antibacterial quinolines .
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This analog, with amino and methoxyphenyl groups, showed a melting point of 223–225°C, suggesting that amino substituents can enhance crystallinity .
b) Methoxy vs. Methyl Substituents
- The 6-methyl group in the target compound may confer lipophilicity, contrasting with 6-methoxy-2-arylquinoline-4-carboxylic acids (e.g., 4b), where methoxy groups improve solubility but reduce metabolic stability .
- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Fluorine and methyl substituents here highlight how halogenation and alkylation modulate electronic and steric properties .
Structural and Property Comparison Table
Q & A
Q. What are the common synthetic routes for 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : Reacting substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with acetoacetate esters under basic conditions to form intermediates.
Cyclization : Using ammonium acetate or similar agents to cyclize intermediates into the quinoline core .
Functionalization : Late-stage diversification via nucleophilic substitution or coupling reactions at the 8-position of the quinoline ring to introduce the methoxyphenylamino group .
Key purification steps include column chromatography and recrystallization to isolate the final product.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly distinguishing substituents like the methoxy group and carboxylic acid moiety.
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., observed m/z vs. calculated [M+H]).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substituent positions .
Q. How can researchers determine solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, water) via gravimetric analysis. For example, reports slight solubility in DMSO (1–5 mg/mL).
- Stability : Perform accelerated degradation studies (pH 3–9, 40°C for 48h) followed by HPLC to monitor decomposition. UV-Vis spectroscopy tracks absorbance changes under light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading to identify optimal parameters. For cyclization, reflux in ethanol at 80°C often maximizes yield .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for aryl amino groups .
- In-line Analytics : Use PAT (Process Analytical Technology) like ReactIR to monitor reaction progress in real time.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols). For example, notes discrepancies in antimicrobial activity due to varying bacterial strains.
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., MIC assays in Mueller-Hinton broth for consistency).
- Impurity Profiling : Use LC-MS to rule out side products (e.g., unreacted intermediates) affecting bioactivity .
Q. How can computational methods study the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like Mycobacterium tuberculosis enoyl-ACP reductase ( cites antitubercular activity).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Notes
- Advanced questions emphasize mechanistic insights and reproducibility, critical for peer-reviewed research.
- Methodological rigor ensures alignment with academic standards for experimental design and data validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
